![molecular formula C11H13BrClNO2 B2727710 N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide CAS No. 929973-14-8](/img/structure/B2727710.png)

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

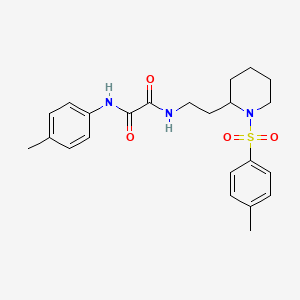

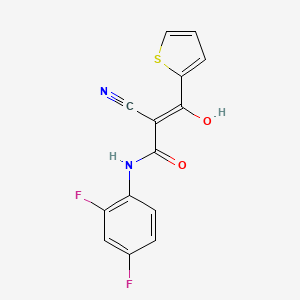

“N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide” is a chemical compound with the molecular formula C11H13BrClNO2 and a molecular weight of 306.58 . It is used for proteomics research .

Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to identify the compound.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . The storage temperature is at room temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Pharmacological Applications

- A study on the synthesis of novel acetamide derivatives, including those related to N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide, highlights their potential as cytotoxic, anti-inflammatory, analgesic, and antipyretic agents. The presence of bromo, tert-butyl, and nitro groups at the position 4 of the phenoxy nucleus was found to contribute to the activity of these compounds (Rani, Pal, Hegde, & Hashim, 2016).

Chemoselective Acetylation in Drug Synthesis

- Research on the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in the synthesis of antimalarial drugs, provides insights into optimizing such reactions for pharmaceutical applications. The study identifies vinyl acetate as the best acyl donor, offering a pathway to synthesize acetamide derivatives through a kinetically controlled process (Magadum & Yadav, 2018).

Biological Transformation Studies

- The biological transformation of octylphenoxyacetic acid and its brominated analog was investigated, revealing the generation of persistent metabolites. This study on the environmental fate of such compounds suggests implications for the degradation of related acetamide herbicides and surfactants (Fujita & Reinhard, 1997).

Synthesis and Antimicrobial Evaluation

- A study on the synthesis of imines and thiazolidinones from 2-(4-chloro-3-methylphenoxy)acetohydrazide demonstrates the antimicrobial potential of these compounds. The research explores the structural basis for antibacterial and antifungal activities, which may inform the development of new antimicrobial agents (Fuloria, Singh, Yar, & Ali, 2009).

Environmental and Herbicidal Applications

- An investigation into the hypolipidemic effects and peroxisome proliferation induced by phenoxyacetic acid herbicides in rats suggests a structural basis for the biological activity of these compounds, which may extend to related acetamide derivatives. The study sheds light on the mechanisms of action for phenoxy herbicides and their potential health impacts (Vainio, Linnainmaa, Kähönen, Nickels, Hietanen, Marniemi, & Peltonen, 1983).

Safety and Hazards

Eigenschaften

IUPAC Name |

N-[2-(4-bromophenoxy)ethyl]-2-chloro-N-methylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrClNO2/c1-14(11(15)8-13)6-7-16-10-4-2-9(12)3-5-10/h2-5H,6-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGPHBCJWWFOBPR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC1=CC=C(C=C1)Br)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2727628.png)

![N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2727629.png)

![3-Bromo-5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2727631.png)

![6-(3-Methoxyphenyl)-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![4-butoxy-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide](/img/structure/B2727644.png)

![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N,1-dimethyltriazole-4-carboxamide](/img/structure/B2727647.png)

![(E)-N-[2-(4-fluorophenyl)ethyl]-2-phenylethenesulfonamide](/img/structure/B2727650.png)